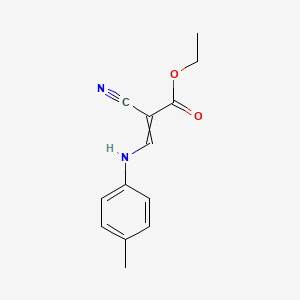

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate is an organic compound known for its unique structure and reactivity. It is often used in various chemical syntheses and research applications due to its ability to participate in a wide range of chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-methylaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethyl cyanoacetate+4-methylaniline→Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-cyano-3-(4-ethoxyphenylamino)prop-2-enoate

- Ethyl 2-cyano-3-(4-methoxyphenylamino)prop-2-enoate

- Ethyl 2-cyano-3-(4-methylphenylamino)prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of the cyano group and the ethyl ester group also contributes to its reactivity and versatility in various chemical reactions.

Actividad Biológica

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound, also known as a cyanoacrylate derivative, features a cyano group attached to an ethyl ester and an aniline moiety. Its structure enables it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, which can lead to diverse derivatives.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. For instance:

- In Vitro Studies : The compound has shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain and conditions tested.

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms:

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of approximately 25 µM for MCF-7 cells after 48 hours of exposure.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors.

Case Studies

- Study on Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. Results showed that while it was less effective than penicillin against E. coli, it displayed comparable activity against S. aureus.

- Anticancer Study :

- In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy. Flow cytometry analysis confirmed increased annexin V binding, suggesting early apoptotic events.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cell proliferation and survival pathways. This interaction disrupts critical signaling cascades, leading to reduced cell viability in cancer cells.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 50 µg/mL | |

| Antimicrobial | S. aureus | MIC = 100 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | IC50 = 25 µM | |

| Anticancer | HeLa (cervical cancer) | Induction of apoptosis |

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate, and how is purity ensured?

Answer:

The compound is typically synthesized via a Knoevenagel condensation reaction between ethyl cyanoacetate and 4-methylaniline derivatives under acidic or basic catalysis. For example, analogous aniline derivatives are prepared by refluxing reactants in ethanol with a catalytic agent like piperidine or acetic acid . Post-synthesis, purification is achieved through recrystallization using solvents such as ethanol or ethyl acetate. Purity validation requires HPLC or NMR spectroscopy to confirm the absence of unreacted starting materials or side products.

Key Steps:

- Condensation Reaction: Reactants heated under reflux with a catalyst.

- Purification: Recrystallization in polar aprotic solvents.

- Validation: Analytical techniques (e.g., 1H-NMR, HPLC) to ensure >95% purity.

Q. Basic: How is the crystal structure of this compound resolved, and what software tools are critical for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The crystal structure is solved using direct methods (e.g., SHELXT ) and refined via SHELXL . Key parameters include:

| Crystallographic Data | Values (from analogous structures) |

|---|---|

| Space group | Monoclinic, C2/c |

| Unit cell dimensions | a=18.817A˚,β=91.47∘ |

| R-factor | < 0.05 for high-quality refinements |

ORTEP-3 is used to visualize anisotropic displacement ellipsoids and molecular packing.

Q. Basic: What experimental methods determine thermodynamic properties like heat capacity and phase stability?

Answer:

Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities (Cp) in the range of 78–370 K . Polynomial fits to Cp data derive standard thermodynamic functions (enthalpy, entropy, Gibbs energy). For example:

| Thermodynamic Function | Formula (for compound I) |

|---|---|

| Cp (298 K) | 250J mol−1K−1 |

| ΔHfus∘ | 22.5kJ mol−1 |

Phase transitions are identified via discontinuities in Cp-temperature plots.

Q. Advanced: How can researchers address contradictions in crystallographic or thermodynamic data across studies?

Answer:

Discrepancies often arise from polymorphic variations or experimental conditions. Strategies include:

- Polymorph Screening: Vary crystallization solvents/temperatures to isolate different forms.

- Data Validation: Cross-check refinement parameters (e.g., R-factors, displacement ellipsoids) using SHELXL and hydrogen-bonding analysis via graph set theory .

- Reproducibility: Replicate calorimetry under identical conditions (e.g., adiabatic vs. differential scanning calorimetry) .

Q. Advanced: How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

Answer:

Graph set analysis (e.g., D(2) motifs) identifies hydrogen-bonding patterns. For example, the title compound forms N–H···O and C–H···O interactions, creating a 3D network that stabilizes the lattice . These interactions are quantified using:

- Geometric Parameters: dH...O=2.12A˚, θN–H...O=168∘ .

- Graph Set Notation: D(2) for dimeric chains, R22(8) for rings .

Q. Advanced: What computational approaches complement experimental data to predict reactivity or intermolecular interactions?

Answer:

Density Functional Theory (DFT) calculates:

- Frontier Molecular Orbitals: HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Interaction Energies: Non-covalent interactions (NCI) plots visualize van der Waals and hydrogen-bonding contributions .

For example, Mulliken charges on the cyano group (−0.45e) and enolate oxygen (−0.62e) indicate sites for nucleophilic attack .

Propiedades

Número CAS |

59746-98-4 |

|---|---|

Fórmula molecular |

C13H14N2O2 |

Peso molecular |

230.26 g/mol |

Nombre IUPAC |

ethyl (Z)-2-cyano-3-(4-methylanilino)prop-2-enoate |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3/b11-9- |

Clave InChI |

KDMYZZUPYLVGAF-LUAWRHEFSA-N |

SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |

SMILES isomérico |

CCOC(=O)/C(=C\NC1=CC=C(C=C1)C)/C#N |

SMILES canónico |

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.